molecular formula C12H16ClNO3S B12238773 1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine

1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine

Cat. No.: B12238773
M. Wt: 289.78 g/mol
InChI Key: KJXNMUOLEZCXDH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a 3-chlorobenzenesulfonyl group attached to a 4-methoxypiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methoxypiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine is unique due to its specific combination of the 3-chlorobenzenesulfonyl group and the 4-methoxypiperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-methoxypiperidine

InChI

InChI=1S/C12H16ClNO3S/c1-17-11-5-7-14(8-6-11)18(15,16)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3

InChI Key

KJXNMUOLEZCXDH-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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